molecular formula C11H14N2O B1303838 2-Butyl-1,3-benzoxazol-5-amine CAS No. 885949-91-7

2-Butyl-1,3-benzoxazol-5-amine

Cat. No.: B1303838
CAS No.: 885949-91-7
M. Wt: 190.24 g/mol
InChI Key: GNCQBYWFIUBHEZ-UHFFFAOYSA-N
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Description

2-Butyl-1,3-benzoxazol-5-amine is an organic compound with the molecular formula C11H14N2O It belongs to the benzoxazole family, which is characterized by a benzene ring fused to an oxazole ring

Biochemical Analysis

Biochemical Properties

2-Butyl-1,3-benzoxazol-5-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of certain genes involved in metabolic processes . Additionally, it can alter cell signaling pathways, leading to changes in cell behavior and function. These effects are crucial for understanding the potential therapeutic applications and toxicological impacts of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . This inhibition can lead to a cascade of biochemical changes within the cell, affecting various metabolic and signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on biological systems changes significantly with increasing dosage. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, cytochrome P450 enzymes are known to metabolize this compound, leading to the formation of various metabolites . These metabolic reactions can affect the overall metabolic flux and the levels of different metabolites within the cell. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall biological effects, as different tissues may have varying capacities for uptake and metabolism of the compound.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1,3-benzoxazol-5-amine typically involves the cyclization of 2-aminophenol with appropriate butyl-substituted precursors. One common method is the reaction of 2-aminophenol with butyl aldehydes or butyl ketones under acidic or basic conditions. Catalysts such as samarium triflate or iron salts can be used to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Solvent selection and temperature control are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butyl-1,3-benzoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzoxazole ring system allows for π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the butyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3-benzoxazol-5-amine
  • 2-Ethyl-1,3-benzoxazol-5-amine
  • 2-Propyl-1,3-benzoxazol-5-amine

Uniqueness

2-Butyl-1,3-benzoxazol-5-amine is unique due to its butyl substituent, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl analogs. The butyl group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-butyl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCQBYWFIUBHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377411
Record name 2-butyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-91-7
Record name 2-butyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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